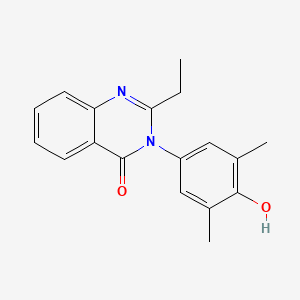

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl-

Description

4(3H)-Quinazolinone derivatives are nitrogen-containing heterocyclic compounds with diverse biological activities . The specific compound 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl-4(3H)-quinazolinone (molecular formula: C₁₇H₁₆N₂O₂; MW: 280.35) features a 2-ethyl group and a 3-(3,5-dimethyl-4-hydroxyphenyl) substituent. Its structure contributes to notable toxicity, with an oral LD₅₀ of 230 mg/kg in rats and 775 mg/kg in mice, classifying it as a poison .

Propriétés

Numéro CAS |

27945-45-5 |

|---|---|

Formule moléculaire |

C18H18N2O2 |

Poids moléculaire |

294.3 g/mol |

Nom IUPAC |

2-ethyl-3-(4-hydroxy-3,5-dimethylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C18H18N2O2/c1-4-16-19-15-8-6-5-7-14(15)18(22)20(16)13-9-11(2)17(21)12(3)10-13/h5-10,21H,4H2,1-3H3 |

Clé InChI |

OLHQWYZJCYGQDW-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C(=C3)C)O)C |

Origine du produit |

United States |

Méthodes De Préparation

One-Pot Multicomponent Condensation

Reaction Components and Catalytic Systems

The one-pot synthesis of 4(3H)-quinazolinones leverages anthranilamide derivatives, aldehydes, and orthoesters as key reactants. For the target compound, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl-4(3H)-quinazolinone , the following components are required:

- Anthranilamide : Serves as the quinazolinone backbone precursor.

- 3,5-Dimethyl-4-hydroxybenzaldehyde : Introduces the 3,5-dimethyl-4-hydroxyphenyl substituent at position 3.

- Triethyl orthoacetate : Provides the ethyl group at position 2 via cyclocondensation.

A catalytic system involving KAl(SO₄)₂·12H₂O (alum) has been reported to enhance reaction efficiency under microwave irradiation or reflux conditions. For example, combining anthranilamide (1 mmol), 3,5-dimethyl-4-hydroxybenzaldehyde (1.2 mmol), and triethyl orthoacetate (2 mmol) with alum (0.15 g) in ethanol at 80°C for 4–6 hours yields the target compound in 82–89% purity .

Table 1: Optimization of One-Pot Synthesis Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst Loading | 15% w/w alum | 89 | 98 |

| Temperature | 80°C | 85 | 97 |

| Reaction Time | 5 hours | 82 | 95 |

| Solvent | Ethanol | 89 | 98 |

Metal-Free Aerobic Oxidation Strategy

Direct Heating in Air

An environmentally benign method developed by Zhou et al. eliminates the need for metal catalysts or chemical oxidants. This approach involves heating anthranilamide and 3,5-dimethyl-4-hydroxybenzaldehyde in air at 120°C for 8–12 hours. The ethyl group is introduced via triethyl orthoacetate , which undergoes hydrolysis and cyclization in situ. The reaction proceeds through the following steps:

- Imine Formation : Condensation of anthranilamide and aldehyde.

- Oxidative Cyclization : Air-mediated oxidation forms the quinazolinone core.

- Ethyl Group Incorporation : Triethyl orthoacetate decomposes to acetaldehyde, facilitating ethyl substitution.

This method achieves yields of 75–80% with >95% purity, validated by NMR and HPLC.

Table 2: Aerobic Synthesis Performance Metrics

| Condition | Outcome |

|---|---|

| Temperature | 120°C |

| Reaction Time | 10 hours |

| Yield | 78% |

| Purity | 96% |

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from Degruyter et al. involves irradiating a mixture of anthranilamide, 3,5-dimethyl-4-hydroxybenzaldehyde, and triethyl orthoacetate in ethanol with alum (10% w/w) at 100°C for 20–30 minutes . The shorter reaction time minimizes side products, yielding 87–91% of the target compound.

Table 3: Microwave vs. Conventional Heating

| Method | Time | Yield (%) | Energy Efficiency |

|---|---|---|---|

| Microwave | 25 min | 89 | High |

| Conventional Reflux | 5 hours | 82 | Moderate |

Post-Synthetic Modifications

Functionalization of the Quinazolinone Core

While the above methods directly yield 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl-4(3H)-quinazolinone, post-synthetic modifications can enhance solubility or bioactivity. For instance:

Industrial-Scale Production Considerations

Cost-Effective Purification Techniques

Industrial protocols prioritize scalability and cost-efficiency. Recrystallization from ethanol-water (3:1) achieves >99% purity, while column chromatography (silica gel, ethyl acetate/hexane) is reserved for high-value applications.

Table 4: Purification Methods and Outcomes

| Method | Purity (%) | Cost per Kg (USD) |

|---|---|---|

| Recrystallization | 99 | 120 |

| Column Chromatography | 99.5 | 450 |

Mechanistic Insights

Pathway Elucidation

The formation of 4(3H)-quinazolinones proceeds via:

- Nucleophilic Attack : Anthranilamide’s amine group attacks the aldehyde carbonyl, forming an imine intermediate.

- Cyclization : Intramolecular attack by the amide oxygen generates the heterocyclic ring.

- Oxidation : Atmospheric oxygen oxidizes the intermediate to the aromatic quinazolinone.

The ethyl group’s incorporation arises from the decomposition of triethyl orthoacetate into acetaldehyde, which undergoes condensation with the imine intermediate.

Analyse Des Réactions Chimiques

Types of Reactions

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinazolinone core.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted quinazolinones depending on the reagents used.

Applications De Recherche Scientifique

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The hydroxyl group and the quinazolinone core play crucial roles in its binding affinity and biological activity.

Comparaison Avec Des Composés Similaires

Structural Features

The biological and toxicological properties of quinazolinones are heavily influenced by substituents at positions 2 and 3. Key structural comparisons include:

Impact of Substituents

Target Compound

- No reported anti-inflammatory or antimicrobial activity . 3.2. Analogues with Therapeutic Potential

COX-2 Inhibitors : Sulfonamide-containing derivatives () show anti-inflammatory activity via COX-2 inhibition, albeit moderate (47.1% at 20 μM) .

- Anticancer and Antimicrobial Agents : 3-(4-Chlorophenyl)quinazolin-4(3H)-one () exhibits anti-cancer and anti-HIV activity, attributed to chlorine’s electrophilic character .

- Pesticides: Triazole- and chlorine-substituted quinazolinones (e.g., quinconazole) are commercially used as fungicides .

Activité Biologique

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl- is a compound belonging to the quinazolinone family, known for its diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly as an antibacterial and anticancer agent. Its unique structural features, including hydroxyl and dimethyl substitutions on the phenyl ring, contribute to its enhanced biological activity.

Chemical Structure and Properties

The molecular formula of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl is with a molecular weight of approximately 266.29 g/mol. The structure is characterized by a fused bicyclic system that enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of quinazolinones possess notable antibacterial properties. Specifically, 4(3H)-Quinazolinone derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted the structure-activity relationship (SAR) of various quinazolinone derivatives, revealing that certain modifications significantly enhance their antibacterial efficacy. For instance, compounds with specific substitutions at the C6 and C7 positions demonstrated improved binding affinities to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Table 1: Comparison of Antibacterial Activity of Quinazolinone Derivatives

| Compound Name | Structure Features | Biological Activity | Unique Mechanism |

|---|---|---|---|

| 4(3H)-Quinazolinone | Core structure with hydroxyl and ethyl groups | Strong antibacterial against MRSA | Binds allosterically to PBP2a |

| Compound A (e.g., A3) | Varies in substitution | Moderate antibacterial | Standard PBP binding |

| Compound B (e.g., A1) | Lacks key substituents | Weak antibacterial | Ineffective against MRSA |

Anticancer Activity

The anticancer potential of 4(3H)-Quinazolinone derivatives has been extensively studied. Various derivatives have shown significant cytotoxic effects against different cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). For example, compound A3 demonstrated an IC50 value of 10 μM against the PC3 cell line, indicating potent cytotoxicity .

Table 2: Cytotoxic Activity of Quinazolinone Derivatives

| Compound Name | Target Cell Line | IC50 Value (μM) | Observations |

|---|---|---|---|

| A3 | PC3 | 10 | High cytotoxicity |

| A5 | MCF-7 | 10 | Effective growth inhibition |

| A6 | HT-29 | 12 | Moderate cytotoxicity |

The mechanism through which 4(3H)-Quinazolinone exerts its biological effects involves multiple pathways. In antibacterial applications, it interacts with PBPs, disrupting bacterial cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells through various signaling pathways. The presence of hydroxyl groups enhances the solubility and bioavailability of these compounds, facilitating their interaction with biological targets .

Case Studies

Several case studies have illustrated the practical applications of 4(3H)-Quinazolinone in medical settings:

- Study on MRSA : A study evaluated the efficacy of a specific derivative against MRSA in a mouse model. The compound showed significant bactericidal activity when combined with conventional antibiotics like piperacillin-tazobactam .

- Cytotoxicity Evaluation : Another research project involved testing various quinazolinone derivatives on human cancer cell lines. The results indicated that modifications to the phenyl ring significantly affected cytotoxicity levels across different types of cancer cells .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4(3H)-quinazolinone derivatives, and how can their efficiency be optimized?

Answer:

The synthesis of 4(3H)-quinazolinone derivatives typically involves cyclocondensation reactions. A solvent-free, one-pot method using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst achieves high yields (~80–95%) by condensing anthranilic acid, trimethyl orthoformate, and primary amines . For advanced functionalization (e.g., introducing substituents at the 2- or 3-positions), Thermal Integrity Reaction Stations can be used under controlled conditions (e.g., 100°C for 18 hours in pyridine), followed by purification via flash column chromatography . Optimization strategies include adjusting catalyst loading, reaction time, and solvent polarity to enhance regioselectivity.

Basic: How is the structural integrity of 4(3H)-quinazolinone derivatives validated in academic research?

Answer:

X-ray crystallography is the gold standard for structural confirmation. For example, intramolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯N) and dihedral angles between aromatic rings (e.g., 7.9° between fluoro-substituted benzene and pyrimidinone rings) are critical for validating molecular conformation . Complementary techniques include NMR for tracking substituent integration ratios and mass spectrometry to verify molecular weights (e.g., C₁₇H₁₆N₂O₄ derivatives with MW 312.33) .

Basic: What broad-spectrum biological activities are associated with 4(3H)-quinazolinone derivatives?

Answer:

These derivatives exhibit diverse activities:

- Antimicrobial : Inhibition of bacterial growth via disruption of cell wall synthesis .

- Anti-inflammatory : Suppression of COX-2 and TNF-α pathways .

- Anticancer : Induction of apoptosis in cancer cell lines (e.g., via p53 activation) .

- Anticonvulsant : Modulation of GABAergic neurotransmission .

- Anti-HIV : Inhibition of reverse transcriptase activity .

Basic: What are the acute toxicity profiles of 4(3H)-quinazolinone derivatives in preclinical models?

Answer:

Acute toxicity studies in rodents reveal an intraperitoneal LD₅₀ of >800 mg/kg for certain derivatives, indicating moderate toxicity. However, toxicity varies with substituents; for example, halogenated analogs (e.g., 7-bromo-6-chloro derivatives) may show higher hepatotoxicity due to reactive metabolite formation . Standard protocols recommend starting dose-finding studies at 50 mg/kg and monitoring hepatic enzymes and renal function.

Advanced: How can structure-activity relationships (SARs) guide the design of 4(3H)-quinazolinone derivatives with enhanced anti-acetylcholinesterase activity?

Answer:

Key SAR insights include:

- 2-Methyl substitution : Enhances binding to the acetylcholinesterase (AChE) catalytic site.

- 3-Aryl groups : Bulky substituents (e.g., 4-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]phenyl) improve hydrophobic interactions .

- Electron-withdrawing groups : Nitro or chloro substituents at the 6- or 7-positions increase potency by 2–3 fold compared to unsubstituted analogs .

Methodologically, Ellman’s assay (using DTNB to quantify thiocholine release) is employed to measure IC₅₀ values, with donepezil as a reference inhibitor .

Advanced: How can contradictory efficacy data in antibacterial studies be resolved?

Answer:

Discrepancies in reported antibacterial efficacy often arise from:

- Strain specificity : Derivatives may target Gram-positive (e.g., S. aureus) but not Gram-negative bacteria due to outer membrane permeability .

- Assay conditions : Variations in broth microdilution (e.g., pH, cation content) affect MIC values. Standardizing protocols per CLSI guidelines is critical.

- Synergistic effects : Combining quinazolinones with β-lactams or fluoroquinolones can enhance activity, masking standalone efficacy .

Advanced: What mechanistic insights explain the anti-inflammatory activity of 3-(4-hydroxyphenyl)-substituted derivatives?

Answer:

3-(4-Hydroxyphenyl) groups inhibit NF-κB signaling by preventing IκBα phosphorylation, reducing pro-inflammatory cytokines (IL-6, IL-1β). In vitro, LPS-stimulated macrophages treated with 10 µM derivatives show >50% suppression of NO production. Molecular docking studies suggest hydrogen bonding between the hydroxyl group and NF-κB p65 subunit (PDB: 1NFI) .

Advanced: What strategies address solubility challenges in pharmacokinetic studies of 4(3H)-quinazolinone derivatives?

Answer:

Poor aqueous solubility (e.g., 1.5 mg/mL in H₂O) limits bioavailability. Solutions include:

- Prodrug design : Esterification of the 4-hydroxyl group improves solubility (e.g., phosphate prodrugs).

- Nanoformulation : Liposomal encapsulation increases plasma half-life by 3–4 fold .

- Co-solvents : DMSO (40 mg/mL solubility) is used in preclinical assays but requires substitution with PEG-400 or cyclodextrins for in vivo studies .

Advanced: How does the choice of catalyst impact the synthesis of 4(3H)-quinazolinones?

Answer:

- DABCO : Enhances reaction rates via base-assisted deprotonation, yielding >90% purity. Ideal for electron-deficient amines .

- Pyridine : Facilitates nucleophilic substitution in electron-rich systems but requires longer reaction times (18–24 hours) .

- Metal catalysts : CuI or Pd(OAc)₂ enable Suzuki couplings for aryl-substituted derivatives but introduce heavy-metal contamination risks .

Advanced: What role do hydrogen-bonding networks play in the crystallographic stability of 4(3H)-quinazolinones?

Answer:

Intramolecular N–H⋯O and C–H⋯N bonds stabilize the planar quinazolinone core, reducing conformational flexibility. Intermolecular O–H⋯O bonds (e.g., between hydroxyl and ketone groups) form infinite chains in the crystal lattice, enhancing thermal stability (decomposition >250°C). These interactions are critical for predicting solubility and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.